

# A Comparative Analysis of In Vitro and In Vivo Efficacy of DDABT1

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## Compound of Interest

Compound Name: *Ddabt1*

Cat. No.: *B12374278*

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**DDABT1**, a novel ester conjugate of telmisartan and salicylic acid, has demonstrated promising therapeutic potential as both an antiviral agent against Chikungunya virus (CHIKV) and a potent anti-inflammatory compound. This guide provides a comprehensive comparison of its performance in laboratory (in vitro) and living organism (in vivo) studies, supported by experimental data and detailed methodologies.

## Quantitative Data Summary

The following tables summarize the key quantitative findings from in vitro and in vivo evaluations of **DDABT1**.

Table 1: In Vitro Antiviral Activity of **DDABT1** against Chikungunya Virus (CHIKV)

Parameter	Value	Description
IC <sub>50</sub>	14.53 µM	The concentration of DDABT1 that inhibits 50% of CHIKV infection in cell culture. <a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[3]</a> <a href="#">[4]</a>
CC <sub>50</sub>	> 700 µM	The concentration of DDABT1 that causes a 50% reduction in viable cells, indicating its cytotoxicity. A higher value suggests lower toxicity to host cells. <a href="#">[4]</a>
Selectivity Index (SI)	> 33	Calculated as CC <sub>50</sub> /IC <sub>50</sub> , this value represents the therapeutic window of the compound. A higher SI indicates greater selectivity for antiviral activity over cellular toxicity.
Inhibition at 4h post-infection	> 95%	A time-of-addition experiment revealed significant inhibition of CHIKV when the compound was added up to 4 hours after initial infection, suggesting it primarily targets the early stages of the viral life cycle.

Table 2: In Vivo Anti-inflammatory and Toxicity Profile of **DDABT1** in Rats

Parameter	Value	Model/Assay
LD <sub>50</sub>	5000 mg/kg	The median lethal dose determined in an acute oral toxicity study in rats, indicating a high safety margin.
Reduction in Paw Edema (Chronic)	87.14%	In a Complete Freund's Adjuvant (CFA)-induced arthritis model, DDABT1 showed a significant reduction in paw edema on day 28.
Reduction in Exudate Weight (Subacute)	62.86%	In a subacute inflammation model, DDABT1 significantly reduced the weight of inflammatory exudates.
Reduction in Granuloma Weight (Subacute)	68.24%	In the same subacute model, DDABT1 also effectively reduced the weight of granulomatous tissue.

## Experimental Protocols

Detailed methodologies for the key experiments are provided below to ensure reproducibility and clear understanding of the presented data.

### 1. In Vitro Antiviral Assays

- Cellular Cytotoxicity Assay (CC<sub>50</sub> Determination): Vero cells were seeded in 96-well plates and treated with serial dilutions of **DDABT1**. Cell viability was assessed after a specified incubation period using a standard colorimetric assay (e.g., MTT assay) to determine the concentration at which 50% of cells remain viable.
- CHIKV Infection and Inhibition (IC<sub>50</sub> Determination): Vero cells were infected with CHIKV at a specific multiplicity of infection (MOI). Following infection, the cells were treated with various non-toxic concentrations of **DDABT1**. The inhibition of viral activity was quantified by

measuring the reduction in cytopathic effect (CPE), viral titer (plaque assay), viral RNA (qRT-PCR), and viral protein expression (Western blot and immunofluorescence).

- Time-of-Addition Experiment: To determine the stage of the viral life cycle targeted by **DDABT1**, the compound was added to infected Vero cells at different time points before, during, and after infection. The level of viral inhibition at each time point was then quantified.

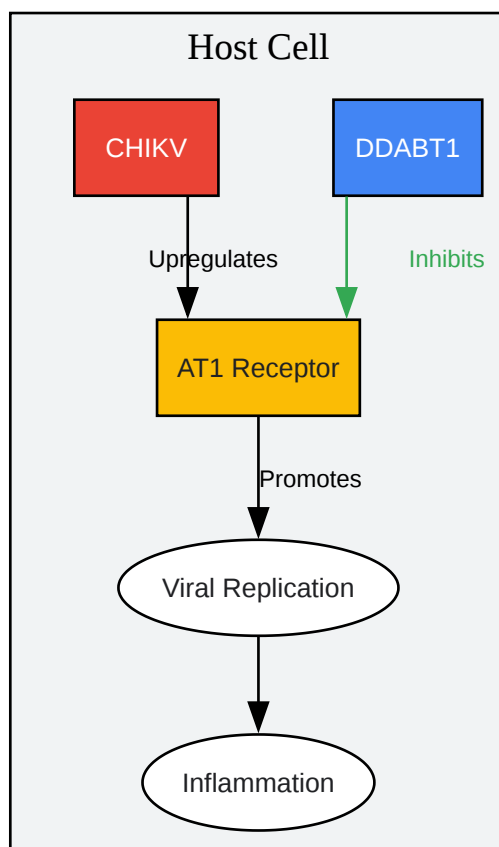
## 2. In Vivo Anti-inflammatory and Toxicity Studies

- Acute Oral Toxicity (LD<sub>50</sub> Determination): Wistar rats were administered a single oral dose of **DDABT1** at various concentrations (starting from 50 mg/kg and increasing to 2000 mg/kg). The animals were observed for signs of toxicity and mortality over a specified period to determine the LD<sub>50</sub>.
- Acute Anti-inflammatory Activity: Paw edema was induced in Wistar rats by injecting carrageenan into the sub-plantar tissue of the left hind paw. **DDABT1** and control substances were administered orally one hour prior to the carrageenan injection. The volume of paw swelling was measured at various time points post-injection.
- Subacute Anti-inflammatory Activity: Cotton pellets were subcutaneously implanted in rats to induce granuloma formation. The animals were treated daily with **DDABT1** or control substances for seven days. At the end of the study, the weights of the exudates and the dried granulomatous tissue were measured.
- Chronic Anti-inflammatory Activity (CFA-induced Arthritis): Arthritis was induced in rats by injecting Complete Freund's Adjuvant (CFA) into the hind paw. The animals received daily oral doses of **DDABT1** or control substances. The diameter of the paw was measured at regular intervals (e.g., days 7, 14, 21, and 28) to assess the reduction in inflammation.

## Visualizing the Mechanism and Workflow

### Proposed Signaling Pathway of **DDABT1**

The antiviral efficacy of **DDABT1** is partly attributed to its ability to modulate the Angiotensin II Receptor Type 1 (AT1). This diagram illustrates its proposed mechanism of action in the context of CHIKV infection.

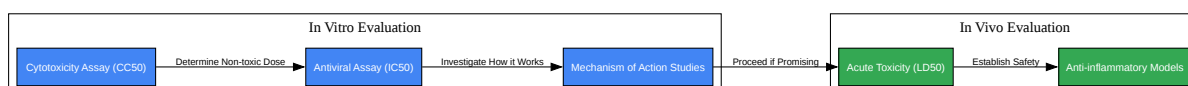


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*Caption: Proposed mechanism of **DDABT1** in inhibiting CHIKV infection.*

### General Experimental Workflow

The following diagram outlines the typical workflow for evaluating the antiviral and anti-inflammatory properties of a compound like **DDABT1**, from initial in vitro screening to subsequent in vivo validation.



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Caption: Workflow for **DDABT1** from in vitro to in vivo studies.

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